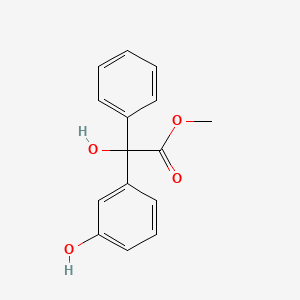

Methyl hydroxy(3-hydroxyphenyl)phenylacetate

Description

Methyl hydroxy(3-hydroxyphenyl)phenylacetate (IUPAC name: methyl 2-hydroxy-2-(3-hydroxyphenyl)-2-phenylacetate) is a substituted phenylacetate ester with a unique dihydroxy-substituted aromatic structure. Synthesized via catalytic hydrogenation using Pd/C and 1-methylcyclohexa-1,4-diene, it is obtained in 88% yield as a white crystalline powder . Its structure features a hydroxy group at the meta position of one phenyl ring and a secondary hydroxy group on the central acetate moiety, distinguishing it from simpler phenylacetate derivatives.

Properties

Molecular Formula |

C15H14O4 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

methyl 2-hydroxy-2-(3-hydroxyphenyl)-2-phenylacetate |

InChI |

InChI=1S/C15H14O4/c1-19-14(17)15(18,11-6-3-2-4-7-11)12-8-5-9-13(16)10-12/h2-10,16,18H,1H3 |

InChI Key |

LMEJEZAIPBNVCZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)(C2=CC(=CC=C2)O)O |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of Hydroxyphenylacetic Acid Derivatives

The most straightforward route involves esterifying hydroxy(3-hydroxyphenyl)phenylacetic acid with methanol. A patent by CN103724203A describes a related process for synthesizing o-hydroxy phenylacetic acid methyl ester, which provides a foundational framework. In this method, o-hydroxy phenylacetic acid undergoes dehydration to form benzofuranone in toluene with a solid acid catalyst (e.g., tosic acid or silica gel sulfonic acid). Subsequent transesterification with methanol at 50–80°C yields the methyl ester. Key parameters include:

- Catalyst loading : 0.1–1% of the substrate mass to minimize side reactions.

- Methanol-to-acid molar ratio : 1–2:1, ensuring near-quantitative conversion while avoiding excess methanol recovery.

- Crystallization temperature : 0–5°C to maximize product yield (96–97%).

For Methyl hydroxy(3-hydroxyphenyl)phenylacetate, this method could be adapted by substituting o-hydroxy phenylacetic acid with hydroxy(3-hydroxyphenyl)phenylacetic acid. However, the additional hydroxyl group introduces challenges, such as increased susceptibility to hydrolysis, necessitating strictly anhydrous conditions.

Two-Step Lactonization-Transesterification Strategy

A hybrid approach combines lactonization and transesterification. As demonstrated in CN103724203A, benzofuranone intermediates are generated via acid-catalyzed dehydration of hydroxy phenylacetic acids. Reacting benzofuranone with methanol in aromatic solvents (e.g., toluene) avoids hydrolysis byproducts. For the target compound, this would require synthesizing a substituted benzofuranone precursor with both hydroxyl and phenyl groups.

Microbial Fermentation for 3-Hydroxyphenylacetic Acid Intermediates

Rhizoctonia-Based Biosynthesis

DE4220241A1 discloses a fermentative method for 3-hydroxyphenylacetic acid using Rhizoctonia species. The process involves:

- Culturing the microorganism in a medium containing phenyl compounds (e.g., phenylacetic acid).

- Extracting the acid with tert-butyl methyl ether after acidification (pH 2).

- Achieving yields up to 94% purity.

This microbial-derived 3-hydroxyphenylacetic acid could serve as a precursor for esterification. However, introducing the additional phenyl and methyl groups would require subsequent chemical modification, such as Friedel-Crafts alkylation or ester exchange.

Advanced Organic Synthesis Strategies

Azabicyclo[3.1.0]hexane Intermediate Utilization

PMC5586075 outlines the synthesis of 6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexane derivatives, which share structural motifs with the target compound. Key steps include:

- Cyclopropanation : Reaction of diazo compounds with maleimides to form rigid bicyclic frameworks.

- Demethylation : Boron tribromide-mediated cleavage of methyl ethers to free hydroxyl groups.

- Reductive alkylation : Introducing N-substituents via sodium cyanoborohydride.

Applying these techniques, the 3-hydroxyphenyl group could be incorporated into a phenylacetate scaffold through selective functionalization. For example, coupling a preformed azabicyclo intermediate with methyl phenylacetate via Suzuki-Miyaura cross-coupling might yield the desired product.

Comparative Analysis of Methods

Industrial Scalability and Process Optimization

Solvent and Catalyst Recycling

The CN103724203A method emphasizes solvent recovery (toluene-methanol mixtures) via distillation, reducing costs by 20–30%. Solid acid catalysts (e.g., silica gel sulfonic acid) are recyclable for 5–7 batches without significant activity loss.

Purity Enhancement Techniques

Crystallization at 0–5°C remains critical for isolating high-purity methyl esters. For the target compound, fractional crystallization using hexane-ethyl acetate mixtures (3:1 v/v) could suppress diastereomer contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(3-hydroxyphenyl)-2-phenylacetate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used for the reduction of esters.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Methyl 2-hydroxy-2-(3-hydroxyphenyl)-2-phenylacetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of polymers, adhesives, and coatings due to its functional groups that impart specific properties to these materials

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(3-hydroxyphenyl)-2-phenylacetate involves its interaction with various molecular targets and pathways:

Molecular Targets: The hydroxyl and ester groups can interact with enzymes and receptors, modulating their activity.

Pathways Involved: The compound can influence oxidative stress pathways by scavenging free radicals, thereby exhibiting antioxidant properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Group Variations

2.2. Physicochemical Properties

- Mass Spectral Fragmentation: Methyl phenylacetate (C₉H₁₀O₂) shows major peaks at m/z 91 (fragment ion) and 150 (molecular ion) . Methyl p-methylphenylacetate (C₁₀H₁₂O₂) fragments at m/z 105 (methyl-substituted phenyl) and 164 (molecular ion), demonstrating substituent effects on fragmentation patterns . The dihydroxy groups in this compound likely increase polarity, affecting solubility and chromatographic behavior compared to non-hydroxylated analogs.

Biological Activity

Methyl hydroxy(3-hydroxyphenyl)phenylacetate, also known as methyl 2-hydroxy-2-(3-hydroxyphenyl)-2-phenylacetate, is a compound of significant interest in biological research due to its diverse range of biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following molecular formula: C15H14O4. Its structure includes hydroxyl and ester functional groups, which contribute to its reactivity and potential interactions with biological systems.

The compound's biological activity is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

- Antioxidant Activity : The hydroxyl groups in the structure allow the compound to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Properties : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.

- Enzyme Interaction : The functional groups can interact with specific enzymes and receptors, potentially altering their activity.

Antioxidant Activity

This compound exhibits strong antioxidant properties. Research indicates that it can effectively reduce oxidative damage in various cell types by scavenging reactive oxygen species (ROS). This property is crucial for protecting cells from oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit the production of inflammatory mediators. For instance, it has been shown to downregulate the expression of cyclooxygenase-2 (COX-2) and other pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory conditions.

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against a range of pathogens. In particular, it has shown effectiveness against certain Gram-positive bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Cell Culture Studies : In vitro studies using human cell lines have revealed that the compound significantly reduces cell viability in cancer cells while sparing normal cells, indicating selective cytotoxicity .

- Animal Models : In vivo experiments have demonstrated that administration of this compound reduces inflammation markers in models of arthritis and colitis, suggesting potential therapeutic applications in chronic inflammatory diseases .

- Comparative Studies : When compared to similar compounds like methyl 2-hydroxy-2-phenylacetate, this compound exhibited enhanced antioxidant and anti-inflammatory activities due to the additional hydroxyl group on the phenyl ring .

Data Summary

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl hydroxy(3-hydroxyphenyl)phenylacetate, and what yield optimization strategies exist?

- Methodology : Synthesis can involve esterification of phenylacetic acid derivatives with methanol under acidic catalysis. For example, dehydration with anhydrous calcium chloride and fractional distillation under reduced pressure achieves ~80% yield . Alternative routes include direct methyl esterification of 3-hydroxyphenylacetic acid using HCl-saturated methanol under reflux . Optimization requires controlled moisture exclusion (due to hydrolysis risks) and inert atmospheres to prevent oxidation of phenolic groups .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodology : The compound is stable under recommended storage conditions (dry, 2–8°C, inert atmosphere) but degrades upon exposure to heat, moisture, strong acids/bases, or oxidizing agents . Use airtight glass containers with desiccants and avoid incompatible materials like metal catalysts. Stability testing via accelerated aging studies (e.g., 40°C/75% RH for 1 month) with HPLC monitoring is advised to validate storage protocols .

Q. What analytical techniques are suitable for structural characterization and purity assessment?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm ester linkage (δ ~3.6 ppm for methyl group) and hydroxyl group positioning .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using certified reference materials (e.g., PESTANAL® standards) for purity validation .

- Mass Spectrometry : High-resolution MS (HRMS) to distinguish isotopic patterns and rule out contaminants like methyl phenylacetate derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of phenylacetate derivatives?

- Methodology : Discrepancies in biological activity (e.g., anti-inflammatory vs. cytotoxicity) may arise from stereochemical variations or assay conditions. Use enantioselective synthesis to isolate stereoisomers and evaluate their activity via in vitro models (e.g., COX-2 inhibition assays). Cross-validate findings with luminescent cell viability assays (e.g., CellTiter-Glo®) to differentiate therapeutic effects from cytotoxicity .

Q. What experimental designs are recommended to address gaps in toxicological data for chronic exposure?

- Methodology : Conduct subchronic rodent studies (90-day oral dosing) with endpoints including liver/kidney histopathology and serum biomarker analysis (ALT, creatinine). Compare results to acute toxicity data (e.g., LD₅₀ > 2000 mg/kg in rats ). Incorporate metabolomics to identify potential toxic metabolites, such as hydrolyzed phenolic intermediates .

Q. How can computational modeling predict the compound’s reactivity in complex biological systems?

- Methodology : Use density functional theory (DFT) to calculate bond dissociation energies for the ester and hydroxyl groups, predicting susceptibility to enzymatic hydrolysis. Molecular docking simulations (e.g., AutoDock Vina) can model interactions with targets like cytochrome P450 enzymes, guiding in vitro validation .

Q. What strategies mitigate instability during formulation for in vivo studies?

- Methodology : Encapsulate the compound in PEGylated liposomes to protect against hydrolysis. Stability testing in simulated physiological buffers (pH 7.4, 37°C) with LC-MS monitoring quantifies degradation products. Co-administration with antioxidants (e.g., ascorbic acid) may reduce oxidative degradation .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s photostability, and how can this be resolved?

- Analysis : Variability in light source intensity (UV vs. visible light) and solvent polarity (aqueous vs. organic) may explain discrepancies. Design controlled photodegradation studies using standardized UV chambers (ICH Q1B guidelines) and analyze degradation kinetics via HPLC-UV. Compare quantum yield calculations with experimental data to identify critical wavelengths causing instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.